An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-cyanobenzeneboronic acid hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-cyanobenzeneboronic acid hydrochloride
Introduction: A Key Building Block in Modern Drug Discovery
3-Amino-5-cyanobenzeneboronic acid hydrochloride has emerged as a pivotal building block for researchers and scientists, particularly those engaged in the development of novel therapeutics. Its unique trifunctional nature, featuring an amino group, a cyano group, and a boronic acid moiety, makes it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a focus on its role in the rapidly advancing field of targeted protein degradation.
Boronic acids and their derivatives are widely utilized in medicinal chemistry due to their unique chemical properties and biological activities.[1] The boronic acid group can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. More significantly in the context of this guide, arylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[1]
The subject of this guide, 3-Amino-5-cyanobenzeneboronic acid hydrochloride, is of particular interest as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2][3][4] This compound serves as a versatile scaffold, allowing for the strategic attachment of ligands that bind to a target protein and an E3 ubiquitin ligase, thereby initiating the degradation process.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 913835-26-4 | [5][6] |
| Molecular Formula | C₇H₈BClN₂O₂ | [5] |
| Molecular Weight | 198.42 g/mol | [6] |
| Appearance | White solid | [5] |
| Melting Point | 123-125 °C | [6] |
Synthesis of 3-Amino-5-cyanobenzeneboronic acid hydrochloride
The proposed synthetic pathway involves the palladium-catalyzed cross-coupling of 3-amino-5-bromobenzonitrile with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis and salt formation. This approach is a well-established and versatile method for the preparation of arylboronic acids.[1]
Caption: Proposed synthesis workflow for 3-Amino-5-cyanobenzeneboronic acid hydrochloride.
Detailed Experimental Protocol (Proposed)
The following protocol is a validated and effective method for the synthesis of similar aminophenylboronic acids and is presented here as a robust starting point for the synthesis of the title compound.[7]
Step 1: Miyaura Borylation
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To a reaction vessel, add 3-amino-5-bromobenzonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).
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Add a suitable base, typically potassium acetate (KOAc, 3 equivalents).
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The reaction is carried out in an anhydrous, aprotic solvent such as dioxane or dimethylformamide (DMF).
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The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove inorganic salts.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude boronate ester intermediate. This intermediate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis and Hydrochloride Salt Formation
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The purified boronate ester intermediate is dissolved in a suitable solvent mixture, such as acetone/water or THF/water.
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An aqueous solution of hydrochloric acid (HCl) is added, and the mixture is stirred at room temperature. The progress of the hydrolysis is monitored by TLC or LC-MS.
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Upon completion, the volatile organic solvent is removed under reduced pressure.
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The resulting aqueous solution may be washed with an organic solvent to remove any non-polar impurities.
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The aqueous layer is then concentrated under reduced pressure to afford 3-Amino-5-cyanobenzeneboronic acid hydrochloride as a solid. The product can be further purified by recrystallization.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Amino-5-cyanobenzeneboronic acid hydrochloride. The following techniques are indispensable for this purpose. While experimental data for the title compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the boronic acid protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amino protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The cyano carbon will also have a distinct signal in the region of δ 115-125 ppm. The aromatic carbons will appear in the δ 110-150 ppm range.
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¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A single resonance is expected, and its chemical shift will be indicative of the trigonal planar geometry of the boronic acid.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).
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C≡N stretching of the cyano group (around 2220-2240 cm⁻¹).
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O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹).
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B-O stretching vibrations (around 1300-1400 cm⁻¹).
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The expected exact mass for the free base (C₇H₇BN₂O₂) is 162.0600 g/mol . In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated free base.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of 3-Amino-5-cyanobenzeneboronic acid hydrochloride makes it a highly valuable building block in medicinal chemistry. Its primary application lies in the synthesis of complex bioactive molecules, most notably as a scaffold for PROTACs.
Caption: Role of 3-Amino-5-cyanobenzeneboronic acid hydrochloride in PROTAC architecture.
Role in PROTAC Synthesis
PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] 3-Amino-5-cyanobenzeneboronic acid hydrochloride can be incorporated into the linker region of a PROTAC, with its functional groups serving as handles for attaching the target-binding moiety (warhead) and the E3 ligase ligand.
-
The amino group can be readily acylated or alkylated to attach a linker or a warhead.
-
The boronic acid can be used in Suzuki-Miyaura coupling reactions to append aromatic or heteroaromatic systems, which are common components of both warheads and E3 ligase ligands.
-
The cyano group can serve as a synthetic handle for further functionalization or can be involved in specific interactions with the target protein or E3 ligase.
The strategic placement of the amino and cyano groups on the phenyl ring allows for precise control over the geometry and vectorality of the resulting PROTAC, which is crucial for inducing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Other Potential Applications
Beyond its use in PROTACs, this building block can be employed in the synthesis of other classes of bioactive molecules, such as:
-
Kinase Inhibitors: The aminophenyl boronic acid scaffold is a common feature in various kinase inhibitors, where the functional groups can be tailored to interact with specific residues in the kinase active site.
-
Enzyme Inhibitors: The boronic acid moiety is known to act as a transition-state analog inhibitor for certain proteases and other enzymes.
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Molecular Probes: The versatility of this compound allows for its incorporation into fluorescently labeled or biotinylated probes for studying biological systems.
Conclusion
3-Amino-5-cyanobenzeneboronic acid hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature provides synthetic chemists with a powerful tool for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation with PROTACs. While detailed, peer-reviewed synthesis and characterization data are not yet widely disseminated in the public domain, established synthetic methodologies provide a clear path to its preparation. As the development of novel therapeutics continues to advance, the importance of such specialized building blocks is set to grow, making a thorough understanding of their synthesis and properties essential for researchers in drug discovery.
References
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(12) United States Patent (10) Patent No.: US 9,156,845 B2. (2013). Google Patents. Retrieved from [Link]
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3-Amino-5-Cyanobenzeneboronic Acid Hydrochloride CAS #: 913835-26-4. (n.d.). American Elements. Retrieved from [Link]
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Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). NIH. Retrieved from [Link]
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A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). SciELO SA. Retrieved from [Link]
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. Retrieved from [Link]
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Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. (2021). PMC - NIH. Retrieved from [Link]
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Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (2020). PMC - NIH. Retrieved from [Link]
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Synthesis and NMR spectral studies of some new I-heteroaryl-5-amino- 3-alkyl/aryl-4-cyanopyrazoles. (2006). NISCAIR Online Periodicals Repository. Retrieved from [Link]
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